molecular formula C19H20F3N3O2S2 B2894500 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034492-50-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2894500
CAS No.: 2034492-50-5
M. Wt: 443.5
InChI Key: JVVFFZNSOCEROP-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety. The ethyl linker connects the pyrazole to a methanesulfonamide group, which is further substituted with a 4-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S2/c1-13-9-14(2)25(24-13)18(16-7-8-28-11-16)10-23-29(26,27)12-15-3-5-17(6-4-15)19(20,21)22/h3-9,11,18,23H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVFFZNSOCEROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences
Compound Name Pyrazole Substituents Aryl Group on Sulfonamide Molecular Formula Molecular Weight
Target Compound 3,5-dimethyl, thiophen-3-yl 4-(trifluoromethyl)phenyl C₁₉H₁₉F₃N₄O₂S₂ 472.5 (estimated)
Analog () 3,5-dimethyl, thiophen-4-yl 2-fluorophenyl C₁₈H₂₀FN₃O₂S₂ 393.5

Key Observations :

  • Trifluoromethyl vs. This difference may enhance membrane permeability but reduce aqueous solubility .
  • Thiophene Position : The thiophen-3-yl substituent in the target compound versus thiophen-4-yl in the analog alters steric and electronic interactions. Thiophen-3-yl may allow better π-stacking in protein binding pockets due to its orientation .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonamide group would exhibit S=O stretches at ~1150–1300 cm⁻¹, similar to sulfonamides in . However, the absence of C=S (1243–1258 cm⁻¹, as in triazole-thiones) distinguishes it from triazole-based analogs .
  • NMR : The 3,5-dimethyl pyrazole protons would resonate as singlets (δ 2.2–2.5 ppm), while the thiophen-3-yl group would show distinct aromatic splitting patterns (δ 6.8–7.5 ppm) .

Q & A

Q. What statistical approaches resolve discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :
  • Multivariate regression : Correlate logP, solubility, and protein binding with in vivo efficacy. High protein binding may explain reduced in vivo activity despite low IC50_{50} .
  • Bayesian meta-analysis : Pool data from multiple assays to estimate "true" effect size, weighting in vitro data by assay robustness .

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